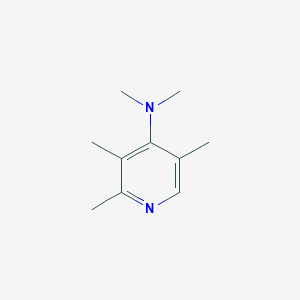
N,N,2,3,5-Pentamethylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,3,5-Pentamethylpyridin-4-amine is a chemical compound belonging to the pyridine family. It is characterized by its unique structure, which includes a pyridine ring substituted with five methyl groups and an amine group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3,5-Pentamethylpyridin-4-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,3,5-trimethylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,2,3,5-Pentamethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N,N,2,3,5-Pentamethylpyridin-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N,2,3,5-Pentamethylpyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar structure but with fewer methyl groups.
2,3,5-Trimethylpyridine: Lacks the amine group at the fourth position.
N,N,2,3,5-Tetramethylpyridin-4-amine: Similar but with one less methyl group.
Uniqueness
N,N,2,3,5-Pentamethylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
103014-07-9 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
N,N,2,3,5-pentamethylpyridin-4-amine |
InChI |
InChI=1S/C10H16N2/c1-7-6-11-9(3)8(2)10(7)12(4)5/h6H,1-5H3 |
Clé InChI |
WAFBQSRXGWAYEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1N(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)
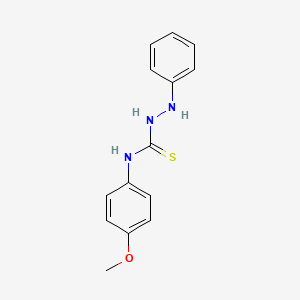
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
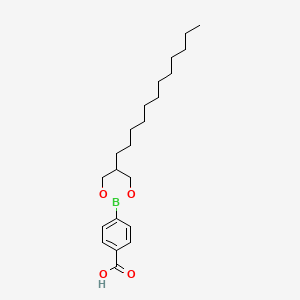
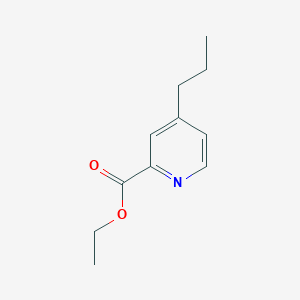
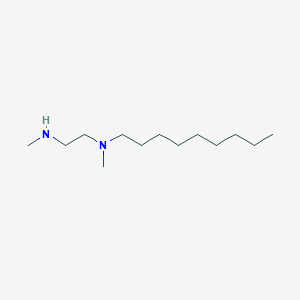
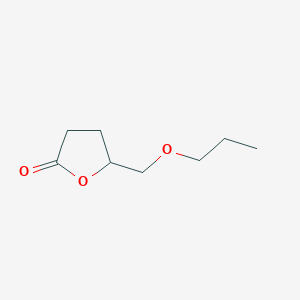
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
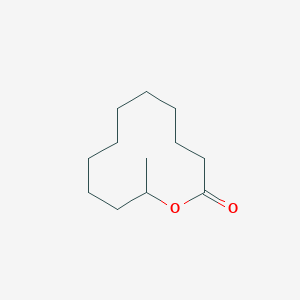
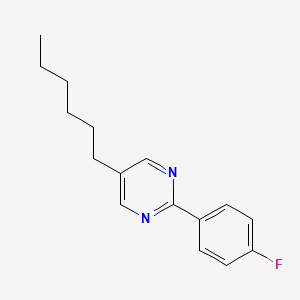
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)


